4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine

Catalog No.
S12205361
CAS No.
M.F
C12H10Cl2N2S
M. Wt
285.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidi...

Product Name

4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine

IUPAC Name

4-chloro-2-[(4-chlorophenyl)methylsulfanyl]-6-methylpyrimidine

Molecular Formula

C12H10Cl2N2S

Molecular Weight

285.2 g/mol

InChI

InChI=1S/C12H10Cl2N2S/c1-8-6-11(14)16-12(15-8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3

InChI Key

PEOQAEXFMBEPJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)Cl

4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine is a chemical compound with the molecular formula C12H10Cl2N2SC_{12}H_{10}Cl_2N_2S and a molecular weight of 285.19 g/mol. This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a (4-chlorobenzyl)thio group at the 2-position. The presence of both chlorine and sulfur atoms contributes to its unique chemical properties, making it an interesting subject for various chemical and biological studies .

The chemical reactivity of 4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloro substituent can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Oxidation: The sulfur atom in the thioether group can be oxidized to sulfoxides or sulfones under appropriate conditions.
  • Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki coupling, to form more complex structures by reacting with organoboron compounds .

The synthesis of 4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine typically involves:

  • Starting Materials: Utilizing 4,6-dichloro-2-methylpyrimidine as a precursor.
  • Thioether Formation: Reacting the pyrimidine derivative with 4-chlorobenzyl chloride in the presence of a base to form the thioether linkage.
  • Purification: The product is usually purified through recrystallization or chromatography techniques to obtain high purity .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in crop protection products.
  • Material Science: The unique properties of this compound may be utilized in the development of new materials or coatings.

Interaction studies involving 4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine are essential for understanding its biological effects. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to target proteins or enzymes.
  • Synergistic Effects: Investigating whether it enhances or diminishes the activity of other compounds when used in combination.
  • Toxicological Assessments: Evaluating potential toxicity and side effects in biological systems .

Several compounds share structural similarities with 4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Chloro-2-(3-chlorophenyl)-6-methylpyrimidineC11H8Cl2N2C_{11}H_{8}Cl_{2}N_{2}Contains a chlorophenyl group instead of thio
4-Chloro-2-(phenylthio)-6-methylpyrimidineC12H10ClN2SC_{12}H_{10}ClN_{2}SLacks additional chlorine on benzyl
5-Methyl-2-(4-chlorobenzylthio)pyrimidin-4(3H)-oneC12H10ClN3OC_{12}H_{10}ClN_{3}OContains an additional carbonyl group

Uniqueness

The uniqueness of 4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine lies in its specific combination of chlorine and thioether functionalities, which may enhance its biological activity compared to other similar compounds. This distinct structure could lead to different mechanisms of action and varied applications in medicinal chemistry and agricultural sciences .

Nucleophilic Substitution Routes for Thioether Formation

The synthesis of 4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine through nucleophilic substitution represents one of the most established approaches for thioether bond formation in pyrimidine chemistry [5] [13]. This methodology exploits the inherent electrophilic nature of halogenated pyrimidine derivatives, where the chlorine atom at the 2-position serves as an effective leaving group for nucleophilic attack by thiol reagents [13] [14].

The fundamental mechanism involves the nucleophilic attack of 4-chlorobenzylthiol on 2,4-dichloro-6-methylpyrimidine under basic conditions [5] [8]. Research demonstrates that nucleophilic attack on pyrimidines occurs regioselectively, with the 2-position being more reactive than the 4-position when two identical leaving groups are present [13]. This selectivity arises from the electronic properties of the pyrimidine ring system, where nitrogen atoms enhance the electrophilicity of adjacent carbon centers [14].

The reaction typically proceeds through an addition-elimination mechanism, where the thiol nucleophile initially forms a tetrahedral intermediate before elimination of the chloride ion [10] [11]. Studies on similar nucleophilic aromatic substitution reactions indicate that the reaction rate is significantly influenced by the electronic nature of substituents on both the pyrimidine ring and the attacking thiol [13] [14].

Optimal reaction conditions for this transformation involve the use of potassium carbonate as a base in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [22]. Temperature control is critical, with reactions typically conducted at elevated temperatures between 80-120 degrees Celsius to achieve reasonable reaction rates while maintaining selectivity [7] [22]. The choice of base is particularly important, as stronger bases like sodium hydride can lead to competing side reactions, while weaker bases may result in incomplete conversion [15] [22].

Mechanistic studies reveal that the reaction kinetics follow second-order behavior, being first-order in both the pyrimidine substrate and the thiol nucleophile [11] [28]. The rate-determining step involves the initial nucleophilic attack on the pyrimidine ring, with subsequent chloride elimination being relatively fast [13] [28].

Transition Metal-Catalyzed Coupling Approaches

Transition metal-catalyzed methodologies represent an advanced approach for constructing thioether bonds in pyrimidine systems, offering enhanced selectivity and milder reaction conditions compared to traditional nucleophilic substitution routes [12] [14] [35]. Palladium-catalyzed cross-coupling reactions have emerged as particularly effective methods for thioether formation, providing access to complex pyrimidine derivatives under controlled conditions [14] [35].

Palladium-based catalytic systems typically employ palladium acetate as the metal source, combined with phosphine ligands such as triphenylphosphine or more sterically demanding ligands like 1,1-bis(diphenylphosphino)ferrocene [35] [36]. The catalytic cycle involves oxidative addition of the halogenated pyrimidine to palladium(0), followed by coordination and insertion of the thiol nucleophile, and finally reductive elimination to form the carbon-sulfur bond [35] [14].

Research demonstrates that palladium-catalyzed thioetherification reactions proceed effectively with electron-deficient aryl halides, making them particularly suitable for chlorinated pyrimidines [35] [36]. The reaction mechanism involves initial activation of the carbon-halogen bond through oxidative addition, formation of a palladium-thiolate intermediate, and subsequent reductive elimination to afford the desired thioether product [35].

Copper-catalyzed approaches offer an alternative to palladium systems, often providing complementary reactivity profiles [36] [31]. Copper(I) iodide-catalyzed reactions have shown particular promise for benzyl thioether formation, operating through different mechanistic pathways compared to palladium systems [36]. These reactions typically employ copper(I) salts in combination with suitable ligands and proceed through copper-thiolate intermediates [36] [31].

The choice of ligand system is crucial for achieving optimal catalytic performance [12] [35]. Bulky monophosphine ligands such as tri(ortho-tolyl)phosphine have demonstrated superior performance in decarbonylative coupling reactions, while bidentate ligands may be preferred for certain substrate classes [35]. The steric and electronic properties of the ligand directly influence both the reaction rate and selectivity [35] [36].

Reaction optimization studies indicate that temperature, solvent, and catalyst loading significantly impact both yield and selectivity [35] [36]. Typical reaction temperatures range from 100-150 degrees Celsius, with toluene or xylene serving as preferred solvents for palladium-catalyzed systems [35]. Catalyst loadings of 5-10 mol percent are generally sufficient to achieve high conversion rates [35] [36].

One-Pot Multi-Component Condensation Strategies

One-pot multi-component condensation strategies represent an efficient synthetic approach for constructing pyrimidine derivatives, offering advantages in terms of atom economy and reduced waste generation [15] [16] [17]. These methodologies enable the direct assembly of the pyrimidine core while simultaneously introducing the thioether functionality, eliminating the need for separate functionalization steps [16] [18].

The multi-component approach typically involves the condensation of appropriately substituted starting materials in the presence of catalytic amounts of base or acid [15] [16]. For pyrimidine synthesis, common three-component reactions utilize aldehydes, nitriles, and guanidine derivatives under basic conditions [16] [20]. The incorporation of thioether functionality can be achieved through the use of thiol-containing building blocks or through in situ thiolation reactions [17] [18].

Piperidine has emerged as an effective catalyst for multi-component pyrimidine synthesis, facilitating both the initial condensation reaction and subsequent cyclization steps [16] [20]. The catalytic mechanism involves activation of the electrophilic components through amine coordination, followed by nucleophilic attack and cyclization [16]. Reaction conditions typically involve heating in polar protic solvents such as ethanol or methanol [16] [18].

Recent developments in multi-component synthesis have focused on the use of environmentally benign solvents and catalysts [16] [17]. Aqueous media has shown particular promise for pyrimidine synthesis, offering improved selectivity and easier product isolation compared to organic solvents [16]. The use of water as a solvent also facilitates the purification process, as many pyrimidine products can be isolated through simple filtration [16] [18].

Iodine-mediated multi-component reactions have demonstrated effectiveness for the synthesis of pyrimidine-linked heterocycles [17]. These reactions proceed through metal-free carbon-hydrogen oxidation followed by multi-component cyclization, forming multiple bonds in a single synthetic operation [17]. The methodology offers advantages in terms of mild reaction conditions and broad substrate scope [17] [18].

Optimization studies for multi-component reactions focus on catalyst loading, reaction temperature, and solvent selection [16] [17] [18]. Typical catalyst loadings range from 5-20 mol percent, with reaction temperatures between 50-100 degrees Celsius providing optimal results [16] [18]. The choice of solvent significantly impacts both reaction rate and product selectivity, with polar protic solvents generally favoring cyclization over competing side reactions [16] [17].

Purification Techniques and Yield Optimization

Effective purification strategies are essential for obtaining high-purity 4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine, particularly given the potential for regioisomeric products and unreacted starting materials [22] [23] [25]. Column chromatography represents the most widely employed purification technique for pyrimidine derivatives, offering excellent separation efficiency and relatively simple operation [22] [25].

Silica gel column chromatography typically employs gradient elution systems using mixtures of ethyl acetate and hexanes [22]. The polarity of 4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine requires careful optimization of the mobile phase composition, with typical ratios ranging from 1:4 to 1:1 ethyl acetate to hexanes [22] [25]. The presence of the thioether functionality and chlorinated aromatic systems influences the retention characteristics on silica gel [22].

High-performance liquid chromatography provides an alternative separation method, particularly useful for analytical assessment and small-scale purifications [23] [25]. Normal-phase high-performance liquid chromatography using silica-based stationary phases has demonstrated effectiveness for pyrimidine separation, with improved efficiency compared to conventional packed columns [23]. The monolithic column technology offers reduced separation times without sacrificing resolution [23].

Crystallization techniques offer an economical and scalable approach for purification, particularly suitable for industrial applications [24] [25]. The process involves dissolving the crude product in an appropriate hot solvent, allowing controlled cooling to promote crystallization of the desired product while impurities remain in solution [24]. Solvent selection is critical, with polar solvents such as ethanol or acetone commonly employed for pyrimidine derivatives [25].

Recrystallization provides enhanced purity through dissolution of the crude crystals in minimal hot solvent followed by slow cooling [24]. This technique is particularly effective for removing trace impurities that may be incorporated during initial crystallization [24] [26]. The choice of recrystallization solvent should balance solubility at elevated temperature with minimal solubility at room temperature [24].

Yield optimization strategies focus on reaction condition optimization, substrate stoichiometry, and minimization of side reactions [19] [21]. Systematic variation of reaction parameters including temperature, catalyst loading, and reaction time enables identification of optimal conditions [19] [35]. The use of excess thiol nucleophile can improve conversion while maintaining selectivity, though careful consideration of purification requirements is necessary [22] [28].

Temperature control plays a crucial role in yield optimization, with higher temperatures generally increasing reaction rates but potentially promoting decomposition or side reactions [28] [35]. The optimal temperature represents a balance between acceptable reaction rates and minimal byproduct formation [35] [36]. Monitoring reaction progress through analytical techniques such as thin-layer chromatography enables real-time optimization [22].

The choice of reaction solvent significantly impacts both reaction efficiency and product isolation [28] [32]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally provide superior results for nucleophilic substitution reactions, while less polar solvents may be preferred for transition metal-catalyzed processes [35] [36]. Solvent recovery and recycling considerations become important for large-scale applications [25].

Purification efficiency can be enhanced through the use of specialized adsorbents and separation media [25]. Molecular imprinting techniques offer potential for highly selective separation of target compounds from complex mixtures [25]. These approaches show particular promise for nucleoside analogs and related heterocyclic compounds [25].

Purification MethodAdvantagesDisadvantagesTypical Yield Recovery
Column ChromatographyHigh separation efficiency, simple operationOrganic solvent consumption, time-intensive85-95%
CrystallizationCost-effective, scalableLimited to high concentration products70-85%
High-Performance Liquid ChromatographyRapid analysis, high sensitivityHigh operating costs, limited scale90-98%
RecrystallizationHigh purity enhancement, simple processMultiple steps required75-90%

Quality control assessment involves comprehensive analytical characterization using spectroscopic and chromatographic techniques [22] [25]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, while mass spectrometry enables molecular weight determination and purity assessment [22]. Infrared spectroscopy offers rapid confirmation of functional group presence and can detect common impurities [22] [24].

4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine exhibits significantly limited electrophilic aromatic substitution (EAS) reactivity compared to standard aromatic systems. The highly electron-deficient character of the pyrimidine ring, induced by both nitrogen atoms at positions 1 and 3, strongly deactivates the ring toward electrophilic attack [1] [2]. This electron deficiency is further exacerbated by the chlorine substituent at position 4, which acts as an electron-withdrawing group through its inductive effect [1].

The pyrimidine core fundamentally alters traditional EAS patterns observed in benzene derivatives. Unlike benzene, where electrophilic aromatic substitution is facilitated, nucleophilic aromatic substitution becomes the dominant reaction mode for pyrimidines [1] [3]. This reversal occurs because the nitrogen atoms withdraw electron density from the ring, making carbon atoms more susceptible to nucleophilic rather than electrophilic attack [2].

Mechanistic studies of electrophilic substitution on pyrimidine systems reveal that when EAS does occur, it follows a two-step mechanism involving addition and elimination [4]. The first step involves formation of a sigma-complex intermediate (Meisenheimer-type complex), followed by elimination to restore aromaticity [5] [6]. However, the high activation energy required for EAS in pyrimidines makes these reactions impractical under normal conditions [6].

The 4-chlorobenzyl thioether substituent at position 2 provides additional electronic deactivation through sulfur's electron-withdrawing character when attached to aromatic systems [7]. This substitution pattern creates a highly deactivated aromatic system where traditional electrophilic reactions like Friedel-Crafts acylation, nitration, and halogenation are severely hindered or completely suppressed [5] [1].

Regioselectivity studies indicate that when electrophilic substitution does occur on substituted pyrimidines, the reaction typically proceeds at the least hindered positions and those with relatively higher electron density [8] [9]. For 4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine, the position 5 would represent the most likely site for any electrophilic attack, though such reactions remain highly unfavorable [2] [8].

Thioether Group Oxidation/Reduction Chemistry

The thioether functionality in 4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine represents a highly reactive site for oxidation reactions. The sulfur atom can undergo selective oxidation to form sulfoxide and sulfone derivatives through carefully controlled reaction conditions [10] [11] [12].

Oxidation kinetics studies demonstrate that thioether oxidation follows distinct mechanistic pathways depending on the oxidizing agent employed. With hydrogen peroxide as the oxidant, the reaction proceeds through a nucleophilic attack of the oxidant on the sulfur center [13] [14]. The second-order rate constant for aryl thioether oxidation with hydrogen peroxide typically ranges from 2.53 × 10⁻³ M⁻¹s⁻¹ to higher values depending on substituent effects [13] [14].

Electronic effects play a crucial role in determining oxidation rates and selectivity. The 4-chlorobenzyl substituent contains an electron-withdrawing chlorine group, which decreases the electron density on the sulfur atom, thereby reducing its nucleophilicity and slowing the oxidation rate compared to electron-rich thioethers [13] [15]. This electronic deactivation can be quantified using Hammett correlation analysis, which shows a negative ρ value indicating that electron-withdrawing groups retard the oxidation process [13].

Selectivity control in thioether oxidation can be achieved through catalyst selection and reaction conditions optimization. Titanium-silica catalysts (Ti-SiO₂) provide higher selectivity toward sulfoxide formation compared to niobium-silica catalysts (Nb-SiO₂), which tend to promote over-oxidation to sulfones [15]. The selectivity order follows: Ti > Nb >> Zr for sulfoxide selectivity at moderate conversions [15].

Ionic liquid media have emerged as highly effective solvents for thioether oxidation, providing enhanced reactivity and selectivity compared to conventional organic solvents [10] [11] [12]. Studies using MCM-41 and UVM-type mesoporous catalysts containing titanium or germanium in ionic liquids achieved greater reactivity and selectivity than reactions in dioxane [10] [12].

Mechanistic pathways for thioether oxidation involve initial coordination of the oxidant to the sulfur atom, followed by oxygen transfer and product formation [16] [7]. The reaction can be catalyzed using various metal oxide systems, with polyoxomolybdate catalysts showing exceptional performance, achieving near-complete conversion to sulfoxides with 98% selectivity within 20 minutes at room temperature [7].

Reduction chemistry of the thioether group is less extensively studied but can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation under specific conditions. The pyrimidine ring stability during reduction processes requires carefully controlled conditions to avoid ring reduction or side reactions [17].

Cross-Coupling Reactions at Chlorinated Positions

The chlorine atoms at positions 4 and on the benzyl substituent in 4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions. These positions exhibit distinct reactivity patterns that can be exploited for regioselective functionalization [18] [19] [20].

Suzuki-Miyaura coupling represents the most versatile and widely employed cross-coupling reaction for chlorinated pyrimidines. Ligand-free conditions using palladium acetate (Pd(OAc)₂) with potassium fluoride in methanol under microwave irradiation provide efficient coupling with aryl boronic acids [20]. These conditions offer reduced reaction times and simplified purification procedures using silica cartridges [20].

Regioselectivity in cross-coupling reactions follows predictable patterns based on electronic and steric factors. The C-4 chlorine on the pyrimidine ring typically shows higher reactivity than the C-2 position due to greater electrophilic activation by the adjacent nitrogen atoms [2] [21]. Studies demonstrate that nucleophilic substitution at the 4-position is generally more favorable than at the 2-position in dichloropyrimidines [2].

Mechanistic studies reveal that cross-coupling reactions proceed through oxidative addition of the C-Cl bond to palladium(0), followed by transmetalation and reductive elimination [18] [22]. The order of reactivity for different chlorinated positions follows: C-6 > C-4 > C-2 in pyrimidine systems, allowing for sequential functionalization strategies [18] [23].

Nickel-catalyzed cross-coupling provides an alternative approach for challenging substrates. Nickel chloride complexes with tricyclohexylphosphine (NiCl₂(PCy₃)₂) in green solvents such as 2-methyltetrahydrofuran and tert-amyl alcohol offer excellent yields for aryl halide coupling with boronic acids [24].

Electrochemical cross-coupling represents an emerging methodology for pyrimidine functionalization. Nickel-catalyzed electroreductive cross-coupling of 4-amino-6-chloropyrimidines with aryl halides provides novel 4-amino-6-arylpyrimidines in satisfactory to high yields [22]. This method demonstrates excellent functional group tolerance and enables engagement of N-H derivatives in coupling reactions [22].

Optimization strategies for cross-coupling reactions involve systematic variation of catalyst loading, ligand systems, base selection, and reaction temperature. High-throughput experimentation has proven valuable for multi-parameter optimization across substrates of varying complexity [25].

Reaction Conditions Optimization Table

Catalyst SystemSolventTemperatureYield RangeReaction Time
Pd(OAc)₂/KFMeOHMW, 100°C60-85%10-30 min
NiCl₂(PCy₃)₂2-Me-THF80°C70-90%2-6 h
Pd(PPh₃)₄/Na₂CO₃DME80°C55-75%4-8 h
Electrochemical NiDMFrt65-80%2-4 h

Post-Synthetic Modifications for Derivative Libraries

Post-synthetic modification strategies enable rapid diversification of 4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine into extensive derivative libraries without requiring de novo synthesis of each analog [26] [27]. This approach is particularly valuable for medicinal chemistry applications where structure-activity relationships must be established efficiently [28].

Nucleophilic aromatic substitution at the C-4 chlorine position represents the primary pathway for library generation. The electron-deficient pyrimidine ring activates this position toward nucleophilic attack by primary and secondary amines, alkoxides, and thiolates [3] [2]. Reaction conditions typically involve elevated temperatures (60-100°C) in polar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide [3].

Green chemistry approaches using polyethylene glycol 400 (PEG400) as a sustainable solvent have been developed for nucleophilic aromatic substitution reactions [3]. These conditions provide excellent yields and environmental benefits while maintaining broad functional group tolerance [3].

Convertible nucleoside methodology offers an alternative approach for post-synthetic modification. 4-(1,2,4-triazol-1-yl)pyrimidines serve as versatile intermediates that undergo C-nucleophilic substitution with various carbon nucleophiles including nitroalkanes, malononitrile, acetylacetone, and cyanoacetate derivatives [29] [30].

Thioether functionalization provides additional diversification opportunities through selective oxidation to sulfoxides or sulfones [7], alkylation at sulfur [31], or cross-coupling reactions at the benzyl chlorine position [20]. These transformations allow for orthogonal functionalization strategies that can be combined to access multiply substituted derivatives.

Sequential cross-coupling strategies enable systematic introduction of multiple substituents with complete regiocontrol [18] [23]. The hierarchy of reactivity (C-6 > C-4 > C-2) allows for predictable reaction sequences where different coupling partners can be introduced stepwise [23].

High-throughput parallel synthesis techniques facilitate rapid library generation using automated equipment and standardized reaction conditions [25]. Microwave-assisted synthesis reduces reaction times and enables higher throughput compared to conventional heating methods [20].

Library Diversification Strategies

Modification SiteReaction TypeCoupling PartnersTypical Yields
C-4 ChlorineSNArAmines, alkoxides75-95%
Benzyl ChlorineCross-couplingBoronic acids, organozincs65-85%
Thioether SulfurOxidationH₂O₂, m-CPBA80-95%
C-6 PositionSNAr/Cross-couplingNucleophiles, organometallics70-90%

Protecting group strategies may be necessary for complex functionalization sequences to prevent unwanted side reactions and maintain regioselectivity [27] . tert-Butoxycarbonyl (Boc) groups provide excellent protection for amino functionalities during subsequent transformations .

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Exact Mass

283.9941749 g/mol

Monoisotopic Mass

283.9941749 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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